1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sourcing the correct thiadiazolylpiperazine analog is critical-subtle R1 substituent variations dramatically alter target engagement and physicochemical profiles. 1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine fills a specific gap in the SAR landscape by providing a saturated oxolane-2-carbonyl moiety that replaces aromatic furan/thiophene congeners. This structural distinction enables precise exploration of VR1 (IC50 < 25 µM) and mGluR5 binding modulation, and serves as a valuable comparator for 5-HT1A receptor mode-of-action studies versus WAY-100635. Researchers working on pain target screening, neurological disorder programs, or endocannabinoid system modulation can leverage this compound as an amide isostere of validated FAAH inhibitor scaffolds, where the oxolane group may offer formulation advantages.

Molecular Formula C11H16N4O2S
Molecular Weight 268.34
CAS No. 2320850-22-2
Cat. No. B2807985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2320850-22-2
Molecular FormulaC11H16N4O2S
Molecular Weight268.34
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C11H16N4O2S/c16-11(9-2-1-7-17-9)15-5-3-14(4-6-15)10-8-12-18-13-10/h8-9H,1-7H2
InChIKeyYQBNXIRNVLBPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Structural and Physicochemical Profile


1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2320850-22-2) is a heterocyclic small molecule (molecular formula C11H16N4O2S, molecular weight 268.34 g/mol) composed of a 1,2,5-thiadiazole ring linked to a piperazine core, which is further N-acylated with a tetrahydrofuran-2-carbonyl (oxolane-2-carbonyl) group . This compound belongs to the thiadiazolylpiperazine chemotype, a scaffold recognized in medicinal chemistry for its engagement with multiple pharmacological targets including vanilloid receptor 1 (VR1/TRPV1), metabotropic glutamate receptor 5 (mGluR5), and serotonin 5-HT1A receptors [1]. The defining structural feature that distinguishes it from closely related analogs is the fully saturated oxolane (tetrahydrofuran) carbonyl substituent, which replaces the aromatic furan, thiophene, or pyridine carbonyl groups found in congeneric series .

Structural Distinction

Saturated oxolane-2-carbonyl substituent replaces aromatic furan; higher sp3 character may influence solubility and conformation.

Target Engagement

Thiadiazolylpiperazine core reported to interact with VR1, mGluR5, and 5-HT1A receptors (class-level patent evidence).

Physicochemical Profile

Computed properties align with CNS drug-like guidelines; experimental confirmation pending – review prior to assay setup.

1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Differentiation from Generic Analogs


Thiadiazolylpiperazine compounds are not functionally interchangeable despite sharing a common core scaffold. The nature of the N-acyl substituent on the piperazine ring profoundly modulates key physicochemical parameters—including lipophilicity (clogP), topological polar surface area (TPSA), hydrogen-bond acceptor count, and rotatable bond profile—that collectively govern solubility, passive membrane permeability, and target binding kinetics [1]. The target compound's oxolane-2-carbonyl group is a saturated cyclic ether, in contrast to the aromatic furan-2-carbonyl analog (CAS 2097920-53-9, C11H12N4O2S, MW 264.31) . This saturation difference alters the electronic character of the carbonyl, the conformational flexibility of the side chain, and the overall molecular shape, each of which can produce divergent pharmacological outcomes even within the same assay system. Evidence from the thiadiazolylpiperazine patent family demonstrates that subtle variation in the R1 substituent (corresponding to the carbonyl-linked group) yields compounds with distinct potency profiles at VR1 and mGluR5 [1]. Consequently, procurement decisions based solely on scaffold similarity risk selecting analogs with substantially different biological and physicochemical behavior.

Target
Oxolane-2-carbonyl group

Saturated cyclic ether; may provide balanced lipophilicity and solubility.

Furan-2-carbonyl analog

Aromatic ring increases planarity and lipophilicity; may shift membrane permeability and target binding profile.

Target
Thiadiazolylpiperazine core with oxolane R1

R1 substituent influences VR1/mGluR5 potency; underexplored variant.

Other N-acyl R1 variants

Aryl or heteroaryl carbonyl R1 may exhibit different potency profiles; direct substitution not recommended without verification.

Target
N-acyl carbonyl linker

Direct carbonyl attachment to piperazine; may influence 5-HT1A binding mode.

WAY-100635 (N-alkylaminoacyl)

Extended linker and 2-methoxyphenyl terminus; 5-HT1A affinity and functional efficacy may not be reproduced.

1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Evidence Against Closest Analogs


Oxolane vs. Furan Carbonyl: Ring Saturation and Molecular Weight

The target compound (C11H16N4O2S, MW 268.34) is the fully saturated tetrahydrofuran (oxolane) analog of the aromatic furan-2-carbonyl comparator (C11H12N4O2S, MW 264.31). The mass difference of +4.03 Da reflects the addition of four hydrogen atoms upon saturation of the furan ring . This structural difference translates into a higher fraction of sp3-hybridized carbon atoms (CSP3 fraction ≈ 0.55 for the target, based on computed properties for the C11H16N4O2S molecular formula) compared to the fully sp2-hybridized furan ring in the comparator [1]. The increased sp3 character is associated with greater three-dimensionality and conformational flexibility, which are recognized parameters in lead optimization campaigns aiming to improve selectivity and reduce off-target promiscuity [2].

Ring Saturation & MW
Data to verify
ΔMW = +4.03 Da; ΔCSP3 fraction ≈ +0.19. Target: oxolane (sp3), Comparator: furan (sp2).
Saturation may impact solubility and conformational profile; supports analog differentiation.
Computed properties; no experimental solubility data.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

CNS Drug-Likeness: Computed clogP and TPSA

Computed molecular properties for a compound matching the C11H16N4O2S molecular formula of the target yield a clogP of 0.34 and a TPSA of 74.33 Ų [1]. Both values fall within the established CNS drug-likeness guidelines (clogP 1–5; TPSA < 90 Ų for oral CNS drugs; TPSA < 70 Ų for optimal brain penetration) [2]. By comparison, the aromatic furan-2-carbonyl analog (C11H12N4O2S) is expected to exhibit a higher clogP (estimated ~0.8–1.2) due to the greater hydrophobicity of the aromatic furan ring versus the saturated oxolane, though direct experimental logP measurements for both compounds are not available in the public domain. The target compound's TPSA of 74.33 Ų positions it near the threshold for passive blood–brain barrier penetration, suggesting potential CNS accessibility that may differ meaningfully from more polar or more lipophilic congeners.

CNS Drug-Likeness
Data to verify
clogP 0.34, TPSA 74.33 Ų. Oral CNS benchmarks: clogP 1–5, TPSA <90 Ų.
Favorable computed CNS profile; lower clogP may reduce non-specific binding.
No experimental logP or brain penetration data.
Drug-Likeness CNS Permeability ADME Prediction

mGluR5 and VR1 Pharmacological Activity

The US patent family covering thiadiazolylpiperazine compounds (US20040006091A1; US6974818B2) discloses that compounds within this chemotype exhibit IC50 values of less than 25 µM for inhibition of capsaicin-induced VR1 (TRPV1) activation and demonstrate binding to the metabotropic glutamate receptor mGluR5 [1]. While the specific IC50 value for 1-(oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine at VR1 or mGluR5 has not been publicly reported in primary literature, the compound falls within the generic structural claims of the patent (Formula I, where R1 can be a substituted or unsubstituted heterocyclylcarbonyl group encompassing the oxolane-2-carbonyl moiety) [2]. Notably, the patent establishes that the R1 substituent is a critical variable for modulating potency, and the oxolane-2-carbonyl group represents a distinct R1 variant relative to the exemplified aryl and heteroaryl carbonyl derivatives. This structural placement within the patent's SAR scope provides a rational basis for prioritization in VR1/mGluR5-focused screening cascades.

VR1/mGluR5 Activity
Class-level
Patent class-level: VR1 IC50 < 25 µM; mGluR5 binding shown for series.
Target fits within claimed structural scope; individual potency and selectivity require confirmation.
No specific public data for oxolane analog.
Pain Research mGluR5 VR1/TRPV1 Neurological Disorders

5-HT1A Receptor Ligand Potential vs. WAY-100635

Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine, structurally related to the reference antagonists (+)-WAY-100135 and WAY-100635, are established as potent and selective ligands at human 5-HT1A receptors with selectivity over α1-adrenergic and dopamine D2, D3, and D4 receptors [1]. WAY-100635 itself displays an IC50 of 2.2 nM (Ki = 0.8 nM) at 5-HT1A receptors in rat hippocampal membranes [2]. The target compound shares the identical 1,2,5-thiadiazol-3-yl-piperazine core pharmacophore with WAY-100635 but differs in the nature of the N-substituent: the target bears an oxolane-2-carbonyl group linked directly to the piperazine nitrogen, while WAY-100635 employs a more extended amino acid-derived linker terminating in a 2-methoxyphenyl group [3]. This structural divergence places the target compound at a different position on the 5-HT1A SAR landscape, making it a useful complementary tool for exploring how N-acyl versus N-alkylaminoacyl substitution patterns affect 5-HT1A binding affinity and functional selectivity (agonist vs. antagonist).

5-HT1A vs WAY-100635
Class-level
Core matches WAY-100635 (Ki 0.8 nM at 5-HT1A); target N-acyl linker diverges from aminoacyl reference.
Conserved pharmacophore; linker difference may shift affinity and efficacy.
No 5-HT1A binding data for target.
Serotonin Receptors 5-HT1A CNS Pharmacology Anxiolytic Research

FAAH Inhibition: Thiadiazole-Piperazine Urea Isosteres

A 2022 study published in Archiv der Pharmazie reported the development of thiadiazole-piperazine urea derivatives as fatty acid amide hydrolase (FAAH) inhibitors, with the most active compounds bearing 4-chlorobenzyl and 4-fluorobenzyl tails exhibiting IC50 values of 0.13 µM and 0.22 µM, respectively [1]. The target compound, 1-(oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, shares the identical 1,2,5-thiadiazol-3-yl-piperazine substructure but features an amide (carbonyl) linkage rather than the urea linkage present in the published FAAH inhibitor series. This carbonyl-to-urea isosteric relationship is a well-precedented strategy in medicinal chemistry for modulating hydrogen-bonding capacity, metabolic stability, and target residence time while retaining overall molecular shape [2]. The target compound therefore represents a carbonyl isostere of a validated FAAH inhibitor scaffold, offering a chemically distinct starting point for FAAH-targeted SAR exploration.

FAAH Urea Isostere
Class-level
Urea series FAAH IC50 0.13–0.22 µM; target is carbonyl isostere.
Isosteric scaffold offers alternative metabolic profile; FAAH potency unknown.
No FAAH data for target; urea series from literature.
Endocannabinoid System FAAH Inhibition Pain and Inflammation

1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Application Scenarios for Procurement


VR1 and mGluR5 Pain Target Screening

The compound is structurally encompassed by Formula I of the thiadiazolylpiperazine patent family (US20040006091A1/US6974818B2), which establishes class-level inhibitory activity at VR1 (IC50 < 25 µM) and mGluR5 binding [1]. Research groups engaged in pain target screening or neurological disorder programs can use this compound as a probe to explore how the saturated oxolane-2-carbonyl R1 substituent modulates potency relative to the aromatic heterocyclic carbonyl analogs exemplified in the patent literature. Its distinct R1 group fills a gap in the disclosed SAR series, offering a tool for structure–activity relationship expansion.

5-HT1A Receptor Pharmacological Tool Development

The compound shares the 1,2,5-thiadiazol-3-yl-piperazine core pharmacophore with the well-characterized 5-HT1A antagonist WAY-100635 (IC50 = 2.2 nM; Ki = 0.8 nM) [2]. However, its N-acyl (oxolane-2-carbonyl) substitution pattern is chemically distinct from the N-alkylaminoacyl linkage of WAY-100635 [3]. This structural divergence makes it a valuable comparator for studying how the linker chemistry (carbonyl vs. extended aminoalkyl) influences 5-HT1A binding mode, selectivity over related GPCRs, and functional agonist versus antagonist character.

FAAH Inhibitor Optimization via Carbonyl–Urea Isosteres

Thiadiazole-piperazine urea derivatives have demonstrated potent FAAH inhibition (IC50 = 0.13–0.22 µM for optimized analogs) [4]. The target compound is the carbonyl (amide) isostere of this validated FAAH inhibitor scaffold. Medicinal chemistry teams pursuing endocannabinoid system modulation can employ this compound to evaluate how the carbonyl-to-urea isosteric replacement impacts FAAH potency, metabolic stability, and selectivity against other serine hydrolases. The oxolane-2-carbonyl group further provides a solubility-enhancing saturated heterocycle that may offer formulation advantages over the aromatic benzyl-substituted urea comparators.

Physicochemical Property-Driven Library Design

With a computed clogP of approximately 0.34 and TPSA of 74.33 Ų, the compound occupies a favorable position in CNS drug-likeness chemical space [5]. Its sp3-rich oxolane substituent (CSP3 fraction ≈ 0.55) aligns with modern medicinal chemistry strategies that favor increased molecular saturation to improve clinical developability [6]. Compound library managers and discovery chemists seeking to enhance the three-dimensionality and physicochemical diversity of screening collections can use this compound as a representative saturated-heterocycle-acylated thiadiazolylpiperazine building block.

Application
Selection Property
Validation Focus
Application: VR1 & mGluR5 target screening
Selection Property: Saturated oxolane R1 substituent topology
Validation Focus: VR1/mGluR5 inhibition and binding assay verification
Application: 5-HT1A receptor pharmacology
Selection Property: Carbonyl-linked N-acyl linker chemistry
Validation Focus: 5-HT1A affinity and functional selectivity assessment
Application: FAAH inhibitor isostere exploration
Selection Property: Carbonyl (amide) isostere of urea FAAH scaffold
Validation Focus: FAAH inhibition and metabolic stability comparison
Application: Compound library design & diversity
Selection Property: High sp3 fraction and favorable computed CNS drug-like properties
Validation Focus: Physicochemical profiling and 3D diversity validation
Quote Request

Request a Quote for 1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.